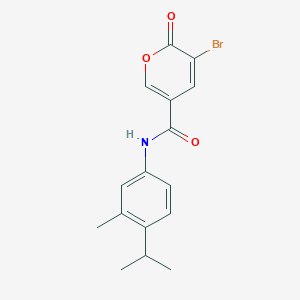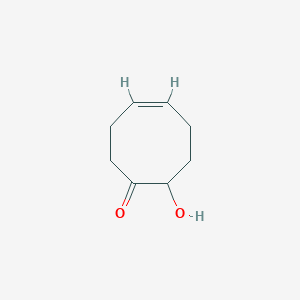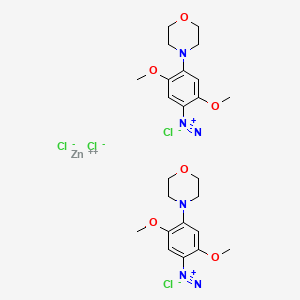![molecular formula C15H21NO4 B14157450 4-[(1,1-Dimethylethoxy)carbonyl]-I+/--methyl-L-phenylalanine CAS No. 246539-86-6](/img/structure/B14157450.png)
4-[(1,1-Dimethylethoxy)carbonyl]-I+/--methyl-L-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1,1-Dimethylethoxy)carbonyl]-alpha-methyl-L-phenylalanine is an organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the alpha-methyl-L-phenylalanine moiety. This compound is often used in peptide synthesis and as an intermediate in the preparation of various pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,1-Dimethylethoxy)carbonyl]-alpha-methyl-L-phenylalanine typically involves the protection of the amino group of alpha-methyl-L-phenylalanine with a tert-butoxycarbonyl (Boc) group. The process can be summarized as follows:
Protection of the Amino Group: The amino group of alpha-methyl-L-phenylalanine is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dioxane at low temperatures (0-5°C) to prevent side reactions.
Purification: The reaction mixture is then purified by extraction with ethyl acetate, followed by drying over anhydrous magnesium sulfate and concentration under reduced pressure to obtain the desired product.
Industrial Production Methods
Industrial production of 4-[(1,1-Dimethylethoxy)carbonyl]-alpha-methyl-L-phenylalanine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(1,1-Dimethylethoxy)carbonyl]-alpha-methyl-L-phenylalanine undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed by acid hydrolysis using reagents like trifluoroacetic acid (TFA) in dichloromethane.
Coupling Reactions: It can participate in peptide coupling reactions with other amino acids or peptides using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the Boc-protected amino group.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling: N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM).
Substitution: Various nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: Alpha-methyl-L-phenylalanine.
Coupling: Peptides or peptide derivatives.
Substitution: Substituted amino acid derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(1,1-Dimethylethoxy)carbonyl]-alpha-methyl-L-phenylalanine has several scientific research applications:
Peptide Synthesis: It is widely used as a building block in the synthesis of peptides and peptide-based drugs.
Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceuticals, including opioid modulators and treatments for irritable bowel syndrome.
Biological Studies: The compound is used in studies involving protein-protein interactions and enzyme-substrate specificity.
Industrial Applications: It is employed in the production of functional molecules and target compounds in the chemical industry.
Wirkmechanismus
The mechanism of action of 4-[(1,1-Dimethylethoxy)carbonyl]-alpha-methyl-L-phenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group can be removed to reveal the free amino group, allowing the compound to participate in further reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(1,1-Dimethylethoxy)carbonyl]-L-alanine
- N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester
- 1,1-Dimethylethyl (S)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate
Uniqueness
4-[(1,1-Dimethylethoxy)carbonyl]-alpha-methyl-L-phenylalanine is unique due to its specific structure, which includes an alpha-methyl group and a phenylalanine moiety. This structure imparts distinct chemical properties and reactivity, making it valuable in peptide synthesis and pharmaceutical applications. Its ability to undergo various chemical reactions while maintaining stability under different conditions sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
246539-86-6 |
|---|---|
Molekularformel |
C15H21NO4 |
Molekulargewicht |
279.33 g/mol |
IUPAC-Name |
(2S)-2-amino-2-methyl-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid |
InChI |
InChI=1S/C15H21NO4/c1-14(2,3)20-12(17)11-7-5-10(6-8-11)9-15(4,16)13(18)19/h5-8H,9,16H2,1-4H3,(H,18,19)/t15-/m0/s1 |
InChI-Schlüssel |
UHMALLHMHOPCCA-HNNXBMFYSA-N |
Isomerische SMILES |
C[C@](CC1=CC=C(C=C1)C(=O)OC(C)(C)C)(C(=O)O)N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)CC(C)(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


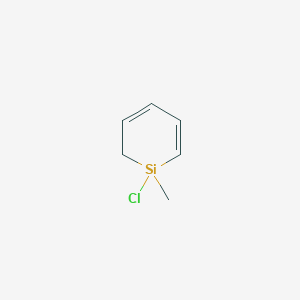
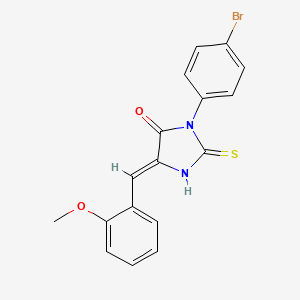
![2-Butyl-4-methyl-5-[2-(6-methylpyridin-3-yl)ethyl]-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B14157375.png)

![2-[(2-Carboxyphenyl)carbamoylamino]benzoic acid](/img/structure/B14157383.png)
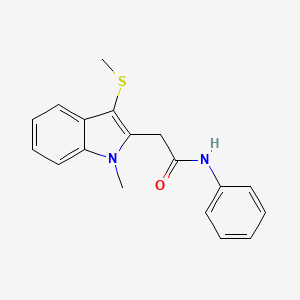
![1,3-Dimethyl-5-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14157397.png)
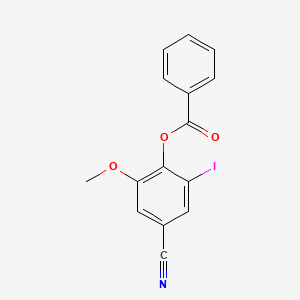
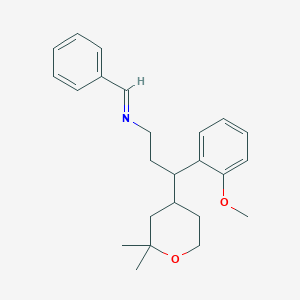
![3,4-dihydroisoquinolin-2(1H)-yl[2-(2-methylphenyl)quinolin-4-yl]methanone](/img/structure/B14157418.png)
![methyl [(4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B14157425.png)
